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  • Product: 2-Bromononanoic acid
  • CAS: 2623-83-8

Core Science & Biosynthesis

Foundational

A Guide to the Alpha-Bromination of Nonanoic Acid: Mechanism, Protocol, and In-Field Insights

This technical guide offers a comprehensive examination of the alpha-bromination of nonanoic acid, a pivotal reaction for synthesizing versatile chemical intermediates. With a focus on the Hell-Volhard-Zelinsky (HVZ) rea...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers a comprehensive examination of the alpha-bromination of nonanoic acid, a pivotal reaction for synthesizing versatile chemical intermediates. With a focus on the Hell-Volhard-Zelinsky (HVZ) reaction, this document provides a deep dive into the reaction's mechanism, a detailed and validated experimental protocol, and expert insights into the rationale behind procedural choices. This content is specifically curated for researchers, scientists, and professionals in drug development who require a granular understanding of this synthetic transformation.

The Strategic Importance of α-Bromo Carboxylic Acids

α-Halogenated carboxylic acids are foundational building blocks in modern organic synthesis. The introduction of a bromine atom at the alpha-position of a carboxylic acid like nonanoic acid dramatically alters its chemical reactivity, converting it into a valuable precursor for a multitude of functional groups. These intermediates are crucial for synthesizing α-amino acids, α-hydroxy acids, and other complex molecules through nucleophilic substitution pathways. 2-Bromononanoic acid, the product of this transformation, is a key intermediate in the development of pharmaceuticals and specialized organic compounds.[1]

The most reliable and time-tested method for achieving this specific transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[2] This guide will now proceed to an in-depth analysis of this essential reaction.

The Hell-Volhard-Zelinsky (HVZ) Reaction: A Mechanistic Dissection

The HVZ reaction accomplishes the selective bromination of the α-carbon of a carboxylic acid. This is not a straightforward reaction between the acid and bromine; it necessitates a catalyst, typically phosphorus tribromide (PBr₃) or red phosphorus, which generates PBr₃ in situ with bromine.[3]

The overall reaction proceeds in four key stages:

  • Conversion of the carboxylic acid to an acyl bromide.

  • Tautomerization of the acyl bromide to its enol form.

  • Bromination of the enol at the alpha-carbon.

  • Hydrolysis of the α-bromo acyl bromide to the final product.[4]

Activation of the Carboxyl Group: The Role of Phosphorus

The reaction is initiated by converting the carboxylic acid into a more reactive acyl bromide. Direct bromination of a carboxylic acid is inefficient because the carboxyl group deactivates the α-carbon, and the acidic proton is preferentially removed over an α-hydrogen.[5]

The addition of PBr₃ to nonanoic acid results in the formation of nonanoyl bromide. This step is critical because the acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form.[2][3]

HVZ_Step1 cluster_reactants Reactant cluster_intermediates Key Intermediates Nonanoic Acid Nonanoic Acid Nonanoyl Bromide Nonanoyl Bromide Nonanoic Acid->Nonanoyl Bromide + PBr3 Enol Intermediate Enol Intermediate Nonanoyl Bromide->Enol Intermediate Tautomerization

Caption: Initial activation of nonanoic acid to nonanoyl bromide.

Enolization: Creating a Reactive α-Carbon

The nonanoyl bromide intermediate exists in equilibrium with its enol tautomer. The enol form is the crucial reactive species for the bromination step. The enol's α-carbon is nucleophilic due to the electron-donating nature of the hydroxyl group, making it susceptible to attack by an electrophile like bromine.[2]

The Bromination Step: Electrophilic Attack

Molecular bromine (Br₂) then serves as the electrophile, reacting with the electron-rich α-carbon of the enol. This step involves an electrophilic addition to the enol's double bond, followed by the loss of a proton to regenerate the carbonyl group, resulting in the formation of α-bromo-nonanoyl bromide.[4]

HVZ_Step2 cluster_intermediates Intermediates cluster_product Final Product Enol Intermediate Enol Intermediate α-Bromo-Nonanoyl Bromide α-Bromo-Nonanoyl Bromide Enol Intermediate->α-Bromo-Nonanoyl Bromide + Br2, - HBr α-Bromo-Nonanoic Acid α-Bromo-Nonanoic Acid α-Bromo-Nonanoyl Bromide->α-Bromo-Nonanoic Acid + H2O (Workup)

Caption: Bromination of the enol and subsequent hydrolysis.

Final Hydrolysis to the Product

The final stage of the reaction is the hydrolysis of the α-bromo-nonanoyl bromide, which is achieved by adding water during the workup. This readily converts the acyl bromide back to a carboxylic acid, yielding the desired α-bromo-nonanoic acid.[4]

A Validated Experimental Protocol

This protocol is structured as a self-validating system, where successful execution is confirmed through observable phenomena and analytical characterization.

Reagents and Materials
Reagent/MaterialPurity/GradeExample SupplierNotes
Nonanoic Acid≥98%Sigma-Aldrich
Red PhosphorusReagent GradeFisher Scientific
Bromine≥99.5%Acros OrganicsExtreme Caution: Highly corrosive and toxic. Handle only in a chemical fume hood.
Dichloromethane (DCM)AnhydrousVWRFor extraction.
WaterDeionizedFor workup.
Sodium BicarbonateSaturated SolutionFor neutralization.
Anhydrous Sodium SulfateGranularFor drying.
Step-by-Step Methodology

Safety Precaution: This reaction must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (chemically resistant gloves, safety goggles, and a lab coat) is mandatory.

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, add nonanoic acid (1.0 equivalent) and red phosphorus (0.1 equivalents).

  • Bromine Addition: Slowly add bromine (1.1 equivalents) to the stirred mixture via the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. The formation of PBr₃ in situ will be observed.

  • Reaction and Heating: After the complete addition of bromine, heat the reaction mixture to 80-90°C for 8 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup Procedure:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add water to the flask to quench any unreacted bromine and to hydrolyze the α-bromo-nonanoyl bromide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize HBr and any unreacted nonanoic acid.

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product should be purified by vacuum distillation.[6] For thermally sensitive compounds, column chromatography on silica gel can also be employed.[6]

Expected Results and Characterization
ParameterExpected ValueAnalytical Method
Yield 65-80%Gravimetric
Appearance Colorless to pale yellow oilVisual Inspection
Boiling Point ~140-150 °C at reduced pressure (e.g., 2-5 mmHg)[7]Vacuum Distillation
Density ~1.28 g/mL at 25 °C[1][7]Densitometry
¹H NMR (CDCl₃) δ 10-12 (br s, 1H, -COOH), 4.2-4.4 (t, 1H, -CH(Br)-), 2.0-2.2 (m, 2H, -CH₂-), 1.2-1.7 (m, 10H, -CH₂-), 0.9 (t, 3H, -CH₃)NMR Spectroscopy[8]
¹³C NMR (CDCl₃) δ ~175 (C=O), ~45 (-CH(Br)-), ~34 (-CH₂-), ~32, ~29, ~27, ~23 (-CH₂-), ~14 (-CH₃)NMR Spectroscopy
IR (neat) 3300-2500 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (strong, C=O stretch)IR Spectroscopy[8]

Rationale Behind Experimental Choices

  • Catalyst Choice (PBr₃ vs. Red P/Br₂): The direct use of PBr₃ is possible, but generating it in situ from red phosphorus and bromine is often preferred for convenience and to avoid handling the highly reactive and moisture-sensitive PBr₃.

  • Reaction Temperature: The reaction conditions for the HVZ reaction are often stringent, requiring elevated temperatures (above 100°C) to drive the reaction to completion in a reasonable timeframe.[9][10] Heating facilitates both the formation of the acyl bromide and its subsequent enolization.

  • Stoichiometry of Bromine: A slight excess of bromine is used to ensure the complete consumption of the starting material. However, a large excess can lead to side reactions, such as the formation of di-brominated products.

  • Aqueous Workup: The addition of water is a critical step that serves two purposes: it hydrolyzes the α-bromo acyl bromide intermediate to the final carboxylic acid product and quenches any remaining reactive bromine.[4]

  • Neutralization Step: The wash with a weak base like sodium bicarbonate is essential to remove acidic byproducts, primarily HBr, and any unreacted starting material, which simplifies the final purification process.

  • Purification by Vacuum Distillation: α-Bromoalkanoic acids can be thermally sensitive and may decompose at their atmospheric boiling points.[6] Distillation under high vacuum is therefore the preferred method of purification as it lowers the required temperature.[6]

Conclusion

The alpha-bromination of nonanoic acid via the Hell-Volhard-Zelinsky reaction is a powerful and dependable synthetic tool. A comprehensive understanding of the reaction's mechanistic underpinnings—from the initial acyl bromide formation to the final hydrolysis—is crucial for achieving high yields and purity. By adhering to the detailed protocol and understanding the rationale behind each step, researchers can confidently utilize this reaction to generate valuable intermediates for further synthetic endeavors in pharmaceutical and materials science.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
  • Alfa Chemistry. Hell-Volhard-Zelinsky Reaction.
  • BenchChem.
  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction.
  • BenchChem.
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000499 Nonanoic Acid.
  • LookChem. (n.d.). Cas 2623-83-8, 2-BROMONANOIC ACID.
  • Chemistry LibreTexts. (2015, July 18). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97 2623-82-7.
  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism.
  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST WebBook. (n.d.). 2-Bromopropanoic acid.
  • PubMed. (2013, September 4). Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas Aeruginosa by 2-bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length.

Sources

Exploratory

2-Bromononanoic Acid: A Comprehensive Guide to Structural Validation via ¹H and ¹³C NMR Spectroscopy

Executive Summary 2-Bromononanoic acid (CAS No. 2623-83-8) is a versatile α-bromo carboxylic acid utilized extensively as a synthetic intermediate in organic chemistry and drug development[1]. Featuring a nine-carbon ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromononanoic acid (CAS No. 2623-83-8) is a versatile α-bromo carboxylic acid utilized extensively as a synthetic intermediate in organic chemistry and drug development[1]. Featuring a nine-carbon aliphatic chain with a bromine atom at the α-position, it serves as a critical precursor for the synthesis of non-natural α-amino acids, esters, and complex active pharmaceutical ingredients (APIs)[1]. Furthermore, in biochemical research, α-bromo fatty acids act as potent inhibitors of polyhydroxyalkanoate (PHA) synthesis by targeting β-oxidation enzymes in bacterial models like Pseudomonas species[2].

For researchers and medicinal chemists, the precise structural validation of 2-bromononanoic acid is paramount. This whitepaper provides an authoritative, in-depth analysis of the ¹H-NMR and ¹³C-NMR spectroscopic profiles of 2-bromononanoic acid, detailing the causality behind chemical shifts, standardized sample preparation protocols, and the mechanistic pathways that define its synthesis.

Mechanistic Grounding: Synthesis and Structural Implications

The synthesis of 2-bromononanoic acid is classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction[3]. Direct halogenation of aliphatic carboxylic acids is energetically unfavorable because carboxylic acids do not readily enolize[4]. The HVZ reaction circumvents this by converting the starting material (nonanoic acid) into an acyl bromide intermediate using phosphorus tribromide (PBr₃) and elemental bromine (Br₂)[4].

The acyl bromide readily undergoes keto-enol tautomerization. The resulting enol acts as a nucleophile, attacking Br₂ to form an α-bromo acyl bromide[4]. Subsequent hydrolysis yields the target 2-bromononanoic acid[4]. This specific placement of the highly electronegative bromine atom at the C2 (α) position fundamentally alters the local electronic environment, which is the primary driver of the distinct NMR chemical shifts observed during structural characterization.

G Nonanoic Nonanoic Acid (Starting Material) PBr3 PBr3 / Br2 (HVZ Reaction) Nonanoic->PBr3 AcylBromide Acyl Bromide Intermediate (Enolization) PBr3->AcylBromide Substitution & Enolization AlphaBromo 2-Bromononanoic Acid (Target Compound) AcylBromide->AlphaBromo Bromination & Hydrolysis NMR NMR Spectroscopy (Structural Validation) AlphaBromo->NMR CDCl3, 400 MHz Downstream Nucleophilic Substitution (Amino Acids, Esters) AlphaBromo->Downstream SN2 Reaction PHA PHA Synthesis Inhibition (Enzyme Targeting) AlphaBromo->PHA Metabolic Inhibition

Fig 1. Mechanistic workflow from HVZ synthesis to structural validation and downstream applications.

Spectroscopic Data Analysis: Causality and Interpretation

The introduction of a bromine atom adjacent to a carboxylic acid group creates a highly polarized microenvironment. The following tables synthesize the expected high-resolution NMR data for 2-bromononanoic acid, extrapolated from verified analog data (such as 2-bromooctanoic acid)[5].

¹H-NMR Spectroscopy Data (400 MHz, CDCl₃)

The proton NMR spectrum of 2-bromononanoic acid is defined by the extreme deshielding of the α-proton and the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentCausality & Structural Logic
11.02 Broad Singlet (br s)1H--COOHHighly deshielded due to the electron-withdrawing carbonyl oxygen and intermolecular hydrogen bonding, which strips electron density from the proton[5].
4.24 Triplet (t)1H7.5-CH(Br)-The α-proton is shifted significantly downfield due to the combined inductive effect of the electronegative bromine and the diamagnetic anisotropy of the C=O π-system[5].
2.03 Multiplet (m)2H--CH₂- (β)The β-protons experience mild deshielding from the adjacent α-stereocenter. They are split by both the α-proton and the γ-protons[5].
1.50 - 1.25 Multiplet (m)10H--(CH₂)₅-The bulk aliphatic chain protons remain relatively shielded, appearing in the standard alkane region[5].
0.88 Triplet (t)3H7.0-CH₃The terminal methyl group is unaffected by the polar headgroup, splitting into a triplet due to the adjacent methylene group[5].
¹³C-NMR Spectroscopy Data (100 MHz, CDCl₃)

Carbon-13 NMR provides a direct map of the carbon skeleton. The α-carbon's resonance is the most critical diagnostic peak for confirming successful bromination.

Chemical Shift (δ, ppm)AssignmentCausality & Structural Logic
176.5 -COOHThe carbonyl carbon is profoundly deshielded by the double-bonded oxygen and the adjacent hydroxyl group, pushing it to the far downfield region.
45.8 -CH(Br)-The α-carbon is shifted downfield from a typical alkane (~15-20 ppm) to ~45 ppm due to the strong inductive electron withdrawal by the covalently bound bromine atom.
34.5 -CH₂- (β)The β-carbon experiences a secondary inductive effect, shifting it slightly downfield compared to the rest of the aliphatic chain.
31.6, 28.9, 28.8, 27.2, 22.5 -(CH₂)₅-The remaining methylene carbons of the nonyl chain resolve into distinct peaks based on their distance from the chiral α-center.
14.1 -CH₃The terminal methyl carbon appears at the standard resonance for an unperturbed aliphatic chain end.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be adhered to when acquiring NMR spectra for α-bromo carboxylic acids. This protocol is designed as a self-validating system to prevent common artifacts such as solvent exchange or poor resolution.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 2-bromononanoic acid.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality Note: CDCl₃ is strictly selected over protic solvents (like D₂O or CD₃OD) to prevent deuterium exchange with the carboxylic acid -OH group. If a protic solvent is used, the diagnostic ~11.0 ppm broad singlet will disappear, compromising the structural validation.

Step 2: Instrument Calibration and Tuning
  • Transfer the solution to a clean, dry 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Perform automated or manual Z-axis shimming.

    • Self-Validation Check: The residual CHCl₃ solvent peak (7.26 ppm) must exhibit a line width at half height (FWHM) of <1.0 Hz . A broader peak indicates poor magnetic homogeneity, which will obscure the critical 7.5 Hz coupling constant of the α-proton triplet.

Step 3: ¹H-NMR Acquisition
  • Set the spectral width to 15 ppm (from -1 to 14 ppm) to ensure the highly deshielded -COOH proton is captured.

  • Acquire 16–32 scans using a standard one-pulse sequence.

  • Set the relaxation delay (D1) to 2.0 seconds .

    • Causality Note: A sufficient D1 ensures complete relaxation of all longitudinal magnetization, particularly for the slowly relaxing -COOH proton, preventing signal truncation.

Step 4: ¹³C-NMR Acquisition
  • Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum into singlets.

  • Set the spectral width to 250 ppm .

  • Acquire a minimum of 1024 scans with a D1 of 2-3 seconds . The high number of scans compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

Step 5: Data Processing
  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.

  • Phase the spectrum manually to ensure symmetrical peak shapes.

  • Reference the spectrum internally to TMS (0.00 ppm) or the residual CDCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C).

Conclusion

The spectroscopic characterization of 2-bromononanoic acid relies heavily on understanding the localized electronic effects induced by the α-bromine and the carboxylic acid functional groups. By observing the distinct downfield shift of the α-proton to ~4.24 ppm and the α-carbon to ~45.8 ppm, researchers can definitively validate the success of Hell-Volhard-Zelinsky bromination[4][5]. Adhering to the rigorous, self-validating NMR protocols outlined in this guide ensures high-fidelity data, enabling the seamless progression of this molecule into downstream pharmaceutical synthesis and biological assays[1][2].

References

  • Cas 2623-83-8, 2-BROMONANOIC ACID | Lookchem Source: LookChem URL
  • Source: ASM Journals (Applied and Environmental Microbiology)
  • 2-BROMOOCTANOIC ACID(2623-82-7)
  • The Hell–Volhard–Zelinsky Reaction Source: Master Organic Chemistry URL

Sources

Foundational

mass spectrometry fragmentation pattern of 2-bromononanoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromononanoic Acid Introduction 2-Bromononanoic acid is a halogenated fatty acid of significant interest in synthetic organic chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromononanoic Acid

Introduction

2-Bromononanoic acid is a halogenated fatty acid of significant interest in synthetic organic chemistry and drug development, often serving as a versatile intermediate for the introduction of functional groups or as a building block in the synthesis of more complex molecules. Understanding its structural properties is paramount, and mass spectrometry (MS) stands as a principal analytical technique for its characterization. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, revealing not only the molecular weight but also intricate details about the molecule's structure.

This guide provides a detailed analysis of the expected . As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific insights into the behavior of halogenated carboxylic acids under common ionization techniques. We will explore the key fragmentation pathways, predict the resultant mass spectrum, and provide a practical experimental protocol for its acquisition.

Molecular Structure and Isotopic Signature

The structure of 2-bromononanoic acid features a nine-carbon aliphatic chain with a carboxylic acid functional group at one terminus (C1) and a bromine atom at the alpha-position (C2).

Structure: CH₃(CH₂)₆CH(Br)COOH

A critical feature influencing its mass spectrum is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.69% and 49.31%, respectively).[1] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly equal intensity. This doublet is a highly characteristic signature for the presence of a single bromine atom in an ion.[1]

The nominal molecular weight of 2-bromononanoic acid is ~236 g/mol for the ⁷⁹Br isotopologue and ~238 g/mol for the ⁸¹Br isotopologue. Therefore, the molecular ion (M⁺•) peak will be observed as a doublet at m/z 236 and 238.

Ionization Techniques and General Behavior

The choice of ionization technique significantly impacts the resulting mass spectrum.

  • Electron Ionization (EI): As a high-energy ("hard") ionization technique, EI typically induces extensive fragmentation.[2] The molecular ion peak for a long-chain aliphatic acid like 2-bromononanoic acid may be of low abundance or even absent, but the rich fragmentation pattern is highly informative for structural elucidation.[3]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generally produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal fragmentation.[4][5] In negative ion mode, 2-bromononanoic acid is expected to readily form [M-H]⁻ ions at m/z 235 and 237. To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed, where the [M-H]⁻ ion is isolated and fragmented through collision-induced dissociation (CID).[6]

This guide will focus primarily on the fragmentation patterns expected from Electron Ionization (EI), which provides the most structurally informative data in a single spectrum for this type of molecule.

Primary Fragmentation Pathways under Electron Ionization

Upon ionization, the 2-bromononanoic acid molecular ion [C₉H₁₇BrO₂]⁺• becomes energetically unstable and undergoes a series of predictable cleavage and rearrangement reactions to form more stable fragment ions.[2]

Alpha (α) Cleavage

Alpha cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation pathway for carboxylic acids and compounds containing heteroatoms.[7][8][9] For 2-bromononanoic acid, two primary α-cleavages are anticipated:

  • Cleavage of the C2-C3 Bond: This is a highly favorable fragmentation. The bond between the bromine-bearing α-carbon (C2) and the β-carbon (C3) cleaves, resulting in the loss of a heptyl radical (•C₇H₁₅). The charge is retained by the fragment containing the stabilizing carboxyl and bromo groups. This results in a prominent isotopic doublet.

    • Fragment: [CH(Br)COOH]⁺•

    • m/z: 137 (for ⁷⁹Br) and 139 (for ⁸¹Br)

  • Cleavage of the C1-C2 Bond (Loss of Carboxyl Group): Cleavage can occur between the carbonyl carbon and the α-carbon, leading to the loss of a carboxyl radical (•COOH). This forms a 2-bromooctyl cation.

    • Fragment: [CH₃(CH₂)₆CH(Br)]⁺

    • m/z: 191 (for ⁷⁹Br) and 193 (for ⁸¹Br)

Cleavage of the Carbon-Bromine Bond

The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical. This is a common pathway for halogenated compounds.[10]

  • Neutral Loss: •Br

  • Fragment: [C₉H₁₇O₂]⁺ (Ionized Nonanoic Acid)

  • m/z: 157

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl-containing compounds that possess an accessible gamma (γ) hydrogen.[8][11][12] In this process, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered ring transition state, followed by cleavage of the Cα-Cβ bond.[13][14] This results in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[12]

  • Neutral Loss: Hept-1-ene (C₇H₁₄, mass 98)

  • Fragment: [CH(Br)=C(OH)₂]⁺• (Enol of 2-bromoacetic acid)

  • m/z: 138 (for ⁷⁹Br) and 140 (for ⁸¹Br) This fragment provides strong evidence for the linear nature of the carbon chain and the presence of hydrogens on the γ-carbon (C4).

Other Significant Fragmentations
  • Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical from the carboxyl group.[3][15]

    • Neutral Loss: •OH (mass 17)

    • Fragment: [M - 17]⁺

    • m/z: 219 (for ⁷⁹Br) and 221 (for ⁸¹Br)

  • Alkyl Chain Fragmentation: The long aliphatic chain will undergo sequential cleavage, producing a series of hydrocarbon fragments.[3][16] This typically results in clusters of peaks separated by 14 Da (corresponding to a CH₂ group), with prominent peaks at m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), etc.[17]

Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the EI mass spectrum of 2-bromononanoic acid.

m/z (⁷⁹Br / ⁸¹Br)Proposed Fragment Ion / OriginFormula of IonExpected Relative Intensity
236 / 238Molecular Ion[C₉H₁₇BrO₂]⁺•Low to Medium
219 / 221[M - •OH]⁺[C₉H₁₆BrO]⁺Low
191 / 193[M - •COOH]⁺ (α-cleavage)[C₈H₁₆Br]⁺Medium
157[M - •Br]⁺[C₉H₁₇O₂]⁺Medium
138 / 140McLafferty Rearrangement Ion[C₂H₄BrO₂]⁺•High
137 / 139[M - •C₇H₁₅]⁺ (α-cleavage)[C₂H₃BrO₂]⁺•High
79 / 81Bromine Ion[Br]⁺Low to Medium
71Alkyl Fragment[C₅H₁₁]⁺Medium
60McLafferty of Nonanoic Acid Fragment[C₂H₄O₂]⁺•Medium
57Alkyl Fragment[C₄H₉]⁺High
45Carboxyl Fragment[COOH]⁺Medium

Note: The base peak (most intense) is likely to be one of the stabilized fragments resulting from α-cleavage or McLafferty rearrangement (e.g., m/z 137/139 or 57).

Visualization of Fragmentation Pathways

The logical flow from the molecular ion to its primary fragments can be visualized to clarify these complex relationships.

G cluster_cleavage Primary Cleavage Pathways cluster_chain Alkyl Chain Fragmentation M_ion [C₉H₁₇BrO₂]⁺• Molecular Ion m/z 236/238 F_alpha_C2C3 [CH(Br)COOH]⁺• α-Cleavage (C2-C3) m/z 137/139 M_ion->F_alpha_C2C3 - •C₇H₁₅ F_mclafferty [C₂H₄BrO₂]⁺• McLafferty Rearrangement m/z 138/140 M_ion->F_mclafferty - C₇H₁₄ F_loss_Br [C₉H₁₇O₂]⁺ Loss of •Br m/z 157 M_ion->F_loss_Br - •Br F_alpha_C1C2 [C₈H₁₆Br]⁺ α-Cleavage (C1-C2) m/z 191/193 M_ion->F_alpha_C1C2 - •COOH F_C5H11 [C₅H₁₁]⁺ m/z 71 F_alpha_C1C2->F_C5H11 - C₃H₅Br F_C4H9 [C₄H₉]⁺ m/z 57 F_C5H11->F_C4H9 - CH₂

Caption: Primary EI fragmentation pathways of 2-bromononanoic acid.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for acquiring the mass spectrum of 2-bromononanoic acid.

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum of 2-bromononanoic acid for structural confirmation.

1. Derivatization (Recommended):

  • Causality: Free carboxylic acids can exhibit poor chromatographic peak shape and may adsorb to active sites in the GC inlet and column. Conversion to a more volatile and less polar ester, such as the methyl ester, is highly recommended for robust GC-MS analysis.[18]

  • Protocol:

    • Dissolve ~1 mg of 2-bromononanoic acid in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture at 60-70°C for 1-2 hours.

    • Allow the solution to cool. Add 2 mL of water and extract with 2 mL of hexane or diethyl ether.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Dilute the final extract to a concentration of ~50 µg/mL in hexane for injection.

2. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a Quadrupole or Time-of-Flight analyzer).

3. GC Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Causality: This temperature program ensures good separation from any residual solvent or byproducts while eluting the analyte as a sharp peak.

4. MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).[2]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40 - 400. This range covers all expected fragments from the carboxyl group up to the molecular ion.

  • Solvent Delay: 3-4 minutes to prevent the high concentration of solvent from saturating the detector.

5. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte (methyl 2-bromononanoate).

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion doublet (M⁺• at m/z 250/252 for the methyl ester).

  • Analyze the fragmentation pattern, identifying the key fragments outlined in this guide (adjusting for the mass of the methyl group, +14 Da). Compare the obtained spectrum to the predicted patterns and, if available, library spectra.

Conclusion

The mass spectrometry fragmentation of 2-bromononanoic acid is governed by well-established principles of ion chemistry, heavily influenced by the interplay between the carboxylic acid, the bromine atom, and the aliphatic chain. The key diagnostic features in its EI spectrum are the characteristic isotopic doublet for all bromine-containing fragments, prominent ions from α-cleavage at m/z 137/139 and 191/193, and a significant McLafferty rearrangement peak at m/z 138/140. These fragments, in combination with the loss of the bromine radical (m/z 157) and the molecular ion pair (m/z 236/238), provide a robust and definitive fingerprint for the structural confirmation of this compound. This guide provides the foundational knowledge for researchers and scientists to confidently interpret such mass spectra and design effective analytical workflows.

References

  • Jaskolla, T. W., & Lehmann, W. D. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • Byrdwell, W. C. (2008). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health (NIH). [Link]

  • Vitt, S., et al. (2019). High resolution mass spectrometry peak intensities of (a) nonanoic acid... ResearchGate. [Link]

  • Zhao, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link]

  • Zhao, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • LibreTexts. (2022). CHAPTER 2 Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. [Link]

  • NIST. Nonanoic acid, TMS derivative. NIST WebBook. [Link]

  • Hussain, A. I., et al. (2022). Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester... ResearchGate. [Link]

  • Platt, P. (2025). Fragmentation in Mass Spectrometry. Save My Exams. [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. [Link]

  • LibreTexts. (2022). 6.3: Rearrangement. Chemistry LibreTexts. [Link]

  • Dantus, M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. MSU Chemistry. [Link]

  • AK Lectures. McLafferty Rearrangement. AK Lectures. [Link]

  • MassBank. (2008). NONANOIC ACID; EI-B; MS. MassBank. [Link]

  • NIST. Nonanoic acid, methyl ester. NIST WebBook. [Link]

  • Wood, P. L., & Woltjer, R. L. (2021). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts... Springer. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Chemistry Steps. [Link]

  • Hsu, F. F. (2018). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

  • Metair. Ion Formation and Organic Fragmentation in LCMS. Metair. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Soderberg, T. (2022). 12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • The Organic Chemistry Tutor. (2018). mass spectrometry: alpha-cleavage. YouTube. [Link]

  • Han, J., et al. (2018). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wheelan, P., Zirrolli, J. A., & Murphy, R. C. (1995). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. PubMed. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Zirrolli, J. A., & Murphy, R. C. (1993). Identification of monohydroxy fatty acids by electrospray mass spectrometry and tandem mass spectrometry. PubMed. [Link]

  • Hauff, S., & Vetter, W. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. PubMed. [Link]

  • LibreTexts. (2022). Alpha Cleavage. Chemistry LibreTexts. [Link]

  • University of Arizona. Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Nucleophilic Substitution of 2-Bromononanoic Acid: A Gateway to Novel Carboxylic Acid Derivatives

An Application Guide Abstract This comprehensive technical guide provides detailed protocols and expert insights into the nucleophilic substitution of 2-bromononanoic acid, a versatile substrate for the synthesis of a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This comprehensive technical guide provides detailed protocols and expert insights into the nucleophilic substitution of 2-bromononanoic acid, a versatile substrate for the synthesis of a wide array of functionalized carboxylic acids. These products are valuable intermediates for researchers in materials science, drug development, and chemical biology. This document elucidates the underlying bimolecular nucleophilic substitution (Sₙ2) mechanism, offers step-by-step protocols for the synthesis of 2-hydroxynonanoic acid and 2-azidononanoic acid, and details methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

The Mechanistic Foundation: Sₙ2 Reaction at the α-Carbon

The synthetic utility of 2-bromononanoic acid hinges on its reactivity as a secondary alkyl halide. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles.[1] The reaction predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3]

Key Mechanistic Features:

  • Concerted Mechanism: The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3][4] There are no intermediates.

  • Backside Attack: The nucleophile must approach the α-carbon from the side opposite the leaving group (180° to the C-Br bond).[5] This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br bond's lowest unoccupied molecular orbital (LUMO).[6]

  • Stereochemistry and Walden Inversion: A critical consequence of the backside attack is the inversion of stereochemical configuration at the chiral α-carbon.[4][5] If the starting material is, for example, the (R)-enantiomer of 2-bromononanoic acid, the product will be the (S)-enantiomer. This predictable stereospecificity, known as Walden inversion, is a hallmark of the Sₙ2 pathway.[6]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-bromononanoic acid) and the nucleophile, leading to second-order kinetics.[3][7]

Factors influencing the success of the reaction include the choice of a polar aprotic solvent (e.g., acetone, DMF, DMSO), which can solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity, and the inherent strength of the chosen nucleophile.[6][8]

Caption: Sₙ2 mechanism showing backside attack and inversion of configuration.

Application Protocols: Synthesis of Key Derivatives

The following protocols provide detailed, field-proven methodologies for synthesizing two valuable derivatives of nonanoic acid.

Protocol 1: Synthesis of 2-Hydroxynonanoic Acid

Principle: This protocol utilizes a hydroxide ion (OH⁻) as the nucleophile to displace the bromide, yielding the corresponding α-hydroxy acid. The reaction is conducted under conditions that favor substitution over elimination. Using a concentrated solution of NaOH promotes a direct Sₙ2 pathway, leading to an inversion of stereochemistry.[9]

Materials and Reagents

Reagent/MaterialGradeSupplierQuantityNotes
2-Bromononanoic Acid≥97%Standard Vendor5.0 g (21.1 mmol)Substrate
Sodium Hydroxide (NaOH)≥98%Standard Vendor2.53 g (63.3 mmol)Nucleophile (3 eq.)
Deionized Water-In-house50 mLSolvent
Diethyl EtherACS GradeStandard Vendor~200 mLFor extraction
Hydrochloric Acid (HCl)6 M (conc.)Standard VendorAs neededFor acidification
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard Vendor~10 gDrying agent
Round-bottom flask (100 mL)-Standard Labware1
Reflux condenser-Standard Labware1
Magnetic stirrer and stir bar-Standard Labware1
Separatory funnel (250 mL)-Standard Labware1

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.53 g) in deionized water (50 mL).

  • Add 2-bromononanoic acid (5.0 g) to the aqueous NaOH solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a trace of acetic acid). The reaction is typically complete within 4-6 hours.

  • Workup - Cooling and Acidification: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath.

  • Carefully acidify the cold reaction mixture to a pH of ~2 by the dropwise addition of 6 M HCl. The product, 2-hydroxynonanoic acid, may precipitate or form an oily layer.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Handle concentrated NaOH and HCl solutions with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ether is highly flammable; ensure no ignition sources are nearby during extraction.

Protocol 2: Synthesis of 2-Azidononanoic Acid

Principle: This protocol employs the azide ion (N₃⁻) as a potent nucleophile to generate 2-azidononanoic acid. This product is a highly valuable synthetic intermediate, as the azido group can be cleanly reduced to an amine, providing a superior route to α-amino acids compared to direct amination with ammonia, which often suffers from over-alkylation.[10][11]

Materials and Reagents

Reagent/MaterialGradeSupplierQuantityNotes
2-Bromononanoic Acid≥97%Standard Vendor5.0 g (21.1 mmol)Substrate
Sodium Azide (NaN₃)≥99%Standard Vendor2.06 g (31.7 mmol)Nucleophile (1.5 eq.)
Dimethylformamide (DMF)AnhydrousStandard Vendor50 mLSolvent
Diethyl EtherACS GradeStandard Vendor~250 mLFor extraction
Hydrochloric Acid (HCl)1 MStandard VendorAs neededFor acidification
Saturated NaHCO₃ solution-In-house~100 mLFor workup
Brine-In-house~50 mLFor washing
Anhydrous Na₂SO₄ACS GradeStandard Vendor~10 gDrying agent

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromononanoic acid (5.0 g) and sodium azide (2.06 g) in anhydrous DMF (50 mL).

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 12-24 hours.

  • Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 150 mL of water.

  • Extract the aqueous mixture with diethyl ether (2 x 50 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl.

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product.

Safety Precautions:

  • Extreme Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All work must be performed in a well-ventilated fume hood. Quench any residual azide with sodium nitrite followed by acid before disposal, according to institutional safety guidelines.

Purification and Analytical Characterization

A robust purification and characterization workflow is essential to validate the successful synthesis of the target molecule.

Purification by Acid-Base Extraction

This technique is highly effective for separating the desired carboxylic acid product from any neutral or basic impurities.[12]

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer contains neutral impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and re-acidify with cold 1 M HCl to a pH of ~2.

  • The protonated, organic-soluble product will precipitate or oil out.

  • Extract the product back into an organic solvent (3x volumes), dry the combined organic layers with Na₂SO₄, and concentrate to yield the purified acid.

Purification_Workflow cluster_Reaction Synthesis cluster_Purification Purification cluster_Analysis Characterization A Reaction Workup (Crude Product) B Dissolve in Ether A->B C Extract with aq. NaHCO₃ B->C D Separate Layers C->D E Aqueous Layer (Product Salt) D->E Product F Organic Layer (Impurities) D->F Waste G Acidify Aqueous Layer (with HCl) E->G H Extract with Ether G->H I Dry & Concentrate H->I J Pure Product I->J K FTIR, NMR, MS Analysis J->K

Caption: General workflow for the purification and analysis of synthesized acids.

Characterization Data

The identity and purity of the final products should be confirmed using standard spectroscopic techniques.

Technique2-Hydroxynonanoic Acid2-Azidononanoic Acid
FTIR (cm⁻¹) 3500-3300 (broad, alcohol O-H), 3300-2500 (broad, acid O-H), ~1710 (C=O)[13]3300-2500 (broad, acid O-H), ~2100 (strong, sharp, N₃ stretch), ~1710 (C=O)
¹H NMR (δ, ppm) ~4.2 (dd, 1H, CH-OH), 2.5-1.2 (m, 13H, alkyl chain), 0.9 (t, 3H, CH₃)~4.0 (dd, 1H, CH-N₃), 2.4-1.2 (m, 13H, alkyl chain), 0.9 (t, 3H, CH₃)
¹³C NMR (δ, ppm) ~178 (C=O), ~70 (CH-OH), 34-22 (alkyl chain), ~14 (CH₃)[13]~175 (C=O), ~65 (CH-N₃), 32-22 (alkyl chain), ~14 (CH₃)
MS (ESI⁻) [M-H]⁻ at m/z 173.1[M-H]⁻ at m/z 198.1

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; inefficient extraction; loss during workup.Increase reaction time or temperature moderately. Ensure pH is correctly adjusted during extractions. Perform extractions with adequate solvent volumes.
Presence of Alkene Byproduct Elimination (E2) competing with substitution (Sₙ2).Use a less hindered base if possible. Avoid excessively high temperatures. Use a polar aprotic solvent which favors Sₙ2.
Starting Material Remains Insufficient nucleophile; low reaction temperature or time; deactivated nucleophile.Use a slight excess of the nucleophile (1.5-3 eq.). Ensure anhydrous conditions if the nucleophile is moisture-sensitive. Increase reaction time.
Difficult Emulsion during Extraction Formation of soaps due to partial deprotonation of the carboxylic acid.Add brine to the separatory funnel to break the emulsion. If persistent, filter the entire mixture through a pad of Celite.

Conclusion

The nucleophilic substitution of 2-bromononanoic acid is a reliable and versatile method for accessing a diverse range of α-functionalized fatty acids. A thorough understanding of the Sₙ2 mechanism is paramount for controlling the reaction outcome, particularly its stereochemistry. The protocols provided herein for the synthesis of 2-hydroxynonanoic acid and 2-azidononanoic acid serve as robust starting points for researchers. Coupled with systematic purification and rigorous analytical characterization, these methods enable the high-purity synthesis of valuable chemical building blocks for advanced applications.

References

  • Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. KPU Pressbooks. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • YouTube. (2020, August 2). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • OpenStax. (2023, September 20). 26.3 Synthesis of Amino Acids. Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Bromononanoic Acid as a Versatile Precursor for the Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Unnatural Amino Acids and the Role of 2-Bromononanoic Acid Unnatural amino acids (UAAs) are non-proteinogenic amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Unnatural Amino Acids and the Role of 2-Bromononanoic Acid

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have become indispensable tools in modern drug discovery and chemical biology. Their incorporation into peptides and other molecular scaffolds can lead to compounds with enhanced therapeutic properties, such as increased metabolic stability, improved binding affinity, and novel biological activities. The structural diversity offered by UAAs allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

2-Bromononanoic acid emerges as a highly valuable and versatile starting material for the synthesis of a variety of unnatural amino acids, particularly those with lipophilic side chains. The presence of the bromine atom at the alpha-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of an amino group through several reliable synthetic routes. The C9 alkyl chain imparts significant hydrophobicity, a characteristic often sought in drug candidates to enhance membrane permeability and protein-protein interactions.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 2-aminononanoic acid from 2-bromononanoic acid, followed by its conversion into valuable N-protected derivatives for peptide synthesis.

Synthetic Strategies for 2-Aminononanoic Acid

Several synthetic strategies can be employed to convert 2-bromononanoic acid into the corresponding alpha-amino acid. The choice of method often depends on factors such as desired scale, stereochemical requirements, and available reagents. Here, we detail three robust and widely applicable methods:

  • Direct Amination with Ammonia: A straightforward approach involving the direct displacement of the bromide with ammonia.

  • Gabriel Synthesis: A classic and reliable method that utilizes potassium phthalimide to avoid over-alkylation of the amine.

  • Azide Displacement Followed by Reduction: A two-step, high-yielding method that proceeds through an azide intermediate.

Protocol 1: Direct Amination of 2-Bromononanoic Acid

This method involves the direct nucleophilic substitution of the bromide with an excess of ammonia. While conceptually simple, it often requires high concentrations of ammonia and can sometimes lead to side products.

Reaction Scheme:

2-Bromononanoic_Acid 2-Bromononanoic Acid 2-Aminononanoic_Acid 2-Aminononanoic Acid 2-Bromononanoic_Acid->2-Aminononanoic_Acid Heat Aqueous_Ammonia Aqueous Ammonia (excess)

Caption: Direct amination of 2-bromononanoic acid.

Materials:
ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromononanoic Acid223.1110.0 g0.0448
Aqueous Ammonia (28-30%)17.03 (as NH₃)200 mL~2.9
Step-by-Step Protocol:
  • Reaction Setup: In a 500 mL pressure vessel equipped with a magnetic stir bar, add 2-bromononanoic acid (10.0 g, 0.0448 mol).

  • Addition of Ammonia: Carefully add 200 mL of concentrated aqueous ammonia (28-30%) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the vessel in a well-ventilated fume hood.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • Purification: The crude 2-aminononanoic acid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot water, then slowly add ethanol or acetone until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[1] Filter the crystals, wash with cold ethanol, and dry under vacuum.

Best Practices and Troubleshooting:
  • Side Reactions: Over-alkylation to form secondary and tertiary amines is a potential side reaction, though less pronounced with α-bromo acids compared to alkyl halides.[2] Using a large excess of ammonia helps to minimize this.

  • Purification Challenges: The long alkyl chain of 2-aminononanoic acid can make it behave like a surfactant, potentially complicating crystallization. If crystallization is difficult, ion-exchange chromatography can be an effective purification method.[3][4]

Protocol 2: Gabriel Synthesis of 2-Aminononanoic Acid

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, effectively preventing the formation of over-alkylation products.[5][6][7] This protocol involves the initial protection of the carboxylic acid as an ester, followed by reaction with potassium phthalimide and subsequent deprotection.

Workflow Diagram:

cluster_0 Step 1: Esterification cluster_1 Step 2: Gabriel Reaction cluster_2 Step 3: Deprotection 2-Bromononanoic_Acid 2-Bromononanoic Acid Ethyl_2-bromononanoate Ethyl 2-bromononanoate 2-Bromononanoic_Acid->Ethyl_2-bromononanoate Reflux Ethanol_H2SO4 Ethanol, cat. H₂SO₄ Phthalimido_Ester N-Phthalimido Ester Ethyl_2-bromononanoate->Phthalimido_Ester DMF, Heat Potassium_Phthalimide Potassium Phthalimide 2-Aminononanoic_Acid 2-Aminononanoic Acid Phthalimido_Ester->2-Aminononanoic_Acid Ethanol, Reflux Hydrazine Hydrazine Hydrate

Caption: Gabriel synthesis workflow.

Materials:
ReagentMolar Mass ( g/mol )QuantityMoles
Step 1: Esterification
2-Bromononanoic Acid223.1110.0 g0.0448
Ethanol (absolute)46.07100 mL-
Sulfuric Acid (conc.)98.081 mL-
Step 2: Gabriel Reaction
Ethyl 2-bromononanoate251.16(from Step 1)~0.0448
Potassium Phthalimide185.228.7 g0.047
N,N-Dimethylformamide (DMF)73.0950 mL-
Step 3: Deprotection
N-Phthalimido Ester(from Step 2)-~0.0448
Hydrazine Hydrate (64%)50.065.0 mL~0.1
Ethanol (95%)46.07100 mL-
Step-by-Step Protocol:

Step 1: Esterification of 2-Bromononanoic Acid

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromononanoic acid (10.0 g, 0.0448 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (1 mL).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-bromononanoate as an oil.

Step 2: Reaction with Potassium Phthalimide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-bromononanoate (from Step 1) and potassium phthalimide (8.7 g, 0.047 mol) in DMF (50 mL).

  • Reaction: Heat the mixture to 110-120°C and stir for 4-6 hours.[1]

  • Work-up: Cool the reaction mixture and pour it into 200 mL of cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield the crude N-phthalimido ester.

Step 3: Hydrazinolysis (Deprotection)

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude N-phthalimido ester in 95% ethanol (100 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (5.0 mL, ~0.1 mol) and reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl to pH ~1 to dissolve any remaining solids.

  • Isolation: Filter the mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude 2-aminononanoic acid by recrystallization as described in Protocol 1.

Best Practices and Troubleshooting:
  • Esterification: Ensure the ethanol is absolute to drive the equilibrium towards the ester product.

  • Gabriel Reaction: DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point.[7]

  • Deprotection: Hydrazinolysis is generally preferred over acidic or basic hydrolysis as it proceeds under milder conditions.[5] Ensure complete removal of the phthalhydrazide byproduct for a pure final product.

Protocol 3: Azide Displacement and Reduction

This two-step method is often high-yielding and avoids the harsh conditions of direct amination or the potential for side reactions in the Gabriel synthesis. The azide intermediate is typically stable and can be isolated before reduction.

Workflow Diagram:

cluster_0 Step 1: Azide Displacement cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Ethyl_2-bromononanoate Ethyl 2-bromononanoate Ethyl_2-azidononanoate Ethyl 2-azidononanoate Ethyl_2-bromononanoate->Ethyl_2-azidononanoate DMSO or DMF, Heat Sodium_Azide Sodium Azide Ethyl_2-aminononanoate Ethyl 2-aminononanoate Ethyl_2-azidononanoate->Ethyl_2-aminononanoate Ethanol H2_PdC H₂, Pd/C 2-Aminononanoic_Acid 2-Aminononanoic Acid Ethyl_2-aminononanoate->2-Aminononanoic_Acid HCl aq. HCl, Reflux

Caption: Azide displacement and reduction workflow.

Materials:
ReagentMolar Mass ( g/mol )QuantityMoles
Step 1: Azide Displacement
Ethyl 2-bromononanoate251.16(from Protocol 2, Step 1)~0.0448
Sodium Azide65.013.5 g0.0538
DMSO or DMF-50 mL-
Step 2: Reduction
Ethyl 2-azidononanoate213.29(from Step 1)~0.0448
Palladium on Carbon (10%)-0.5 g-
Ethanol46.07100 mL-
Step 3: Hydrolysis
Ethyl 2-aminononanoate187.29(from Step 2)~0.0448
Hydrochloric Acid (6 M)36.4650 mL-
Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-azidononanoate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-bromononanoate in DMSO or DMF (50 mL).

  • Addition of Sodium Azide: Add sodium azide (3.5 g, 0.0538 mol) to the solution.

  • Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing and Isolation: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-azidononanoate.

Step 2: Reduction to Ethyl 2-aminononanoate

  • Reaction Setup: In a hydrogenation vessel, dissolve ethyl 2-azidononanoate in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.5 g) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is often sufficient) with vigorous stirring at room temperature for 12-24 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-aminononanoate.

Step 3: Hydrolysis to 2-Aminononanoic Acid

  • Reaction Setup: To the crude ethyl 2-aminononanoate, add 6 M hydrochloric acid (50 mL).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 2-aminononanoic acid hydrochloride by recrystallization from ethanol/ether. The free amino acid can be obtained by neutralizing with a base and then recrystallizing as described in Protocol 1.

Best Practices and Troubleshooting:
  • Safety with Azides: Sodium azide is toxic and can form explosive heavy metal azides. Handle with care and avoid contact with acids and heavy metals. Organic azides can be explosive, although long-chain alkyl azides are generally less so.

  • Reduction: Ensure the hydrogenation is complete by TLC analysis. If the reaction is sluggish, a fresh catalyst may be needed.

  • Hydrolysis: Complete hydrolysis of the ester is crucial for obtaining the final amino acid.

N-Protection of 2-Aminononanoic Acid for Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the α-amino group of 2-aminononanoic acid must be protected. The most common protecting groups are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Protocol 4: N-Boc Protection of 2-Aminononanoic Acid

The Boc group is stable under a wide range of conditions but is easily removed with acid.

Reaction Scheme:

2-Aminononanoic_Acid 2-Aminononanoic Acid N-Boc-2-aminononanoic_Acid N-Boc-2-aminononanoic Acid 2-Aminononanoic_Acid->N-Boc-2-aminononanoic_Acid Dioxane/Water Boc_Anhydride Boc Anhydride, Base

Caption: N-Boc protection of 2-aminononanoic acid.

Materials:
ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminononanoic Acid159.245.0 g0.0314
Di-tert-butyl dicarbonate (Boc₂O)218.257.5 g0.0344
Sodium Bicarbonate (NaHCO₃)84.015.3 g0.063
1,4-Dioxane88.1150 mL-
Water18.0250 mL-
Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL flask, dissolve 2-aminononanoic acid (5.0 g, 0.0314 mol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

  • Base Addition: Add sodium bicarbonate (5.3 g, 0.063 mol) to the solution.

  • Boc Anhydride Addition: Add Boc anhydride (7.5 g, 0.0344 mol) portion-wise with stirring.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc anhydride.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 75 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-2-aminononanoic acid can be purified by recrystallization from ethyl acetate/hexane.[8][9]

Protocol 5: N-Fmoc Protection of 2-Aminononanoic Acid

The Fmoc group is stable to acid but is readily cleaved by mild base, making it orthogonal to the Boc group.

Reaction Scheme:

2-Aminononanoic_Acid 2-Aminononanoic Acid N-Fmoc-2-aminononanoic_Acid N-Fmoc-2-aminononanoic Acid 2-Aminononanoic_Acid->N-Fmoc-2-aminononanoic_Acid Dioxane/Water Fmoc-OSu Fmoc-OSu, Base

Caption: N-Fmoc protection of 2-aminononanoic acid.

Materials:
ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminononanoic Acid159.245.0 g0.0314
Fmoc-OSu337.3211.6 g0.0344
Sodium Bicarbonate (NaHCO₃)84.015.3 g0.063
1,4-Dioxane88.1175 mL-
Water18.0275 mL-
Step-by-Step Protocol:
  • Reaction Setup: In a 500 mL flask, dissolve 2-aminononanoic acid (5.0 g, 0.0314 mol) in a mixture of 1,4-dioxane (75 mL) and water (75 mL).

  • Base Addition: Add sodium bicarbonate (5.3 g, 0.063 mol) to the solution.

  • Fmoc-OSu Addition: Add Fmoc-OSu (11.6 g, 0.0344 mol) to the stirred solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 75 mL).

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent system, such as ethanol/water or toluene, to yield pure N-Fmoc-2-aminononanoic acid.[10][11]

Conclusion

2-Bromononanoic acid serves as an excellent and adaptable precursor for the synthesis of 2-aminononanoic acid and its N-protected derivatives. The choice of synthetic route—direct amination, Gabriel synthesis, or the azide method—can be tailored to specific laboratory capabilities and requirements. The subsequent N-protection with either Boc or Fmoc groups provides versatile building blocks ready for incorporation into peptides, enabling the exploration of novel structures with potentially enhanced therapeutic properties. The protocols detailed in this guide offer a solid foundation for researchers to confidently synthesize and utilize these valuable unnatural amino acids in their drug discovery and development endeavors.

References

  • Organic Syntheses, Coll. Vol. 1, p.245 (1941); Vol. 4, p.43 (1925).
  • Gabriel, S. (1887). "Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788.
  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351.
  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681.
  • Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013).
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
  • Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer Science & Business Media.
  • "Synthesis of α-Amino Acids". Chemistry LibreTexts. (2022).
  • "CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain".
  • "Purification of Boc-Protected Amino Acids by Recrystalliz
  • "The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide". BenchChem. (2025).
  • "An In-depth Technical Guide to the Boc Protection Mechanism for Amines". BenchChem. (2025).
  • "Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system". Teledyne ISCO. (2022).
  • "General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography".
  • "Crystallization method of Boc-amino acid".
  • "Application Note – N-Boc protection". Sigma-Aldrich. (n.d.).
  • "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines". PMC. (2013).
  • "Boc-Protected Amino Groups". Organic Chemistry Portal. (n.d.).
  • "impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis". Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017).
  • "How to do the Fmoc amino acid recrystallization?".
  • "Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone". PMC. (2015).
  • "Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu". NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • "Amino Acid Purification - Column Chrom
  • "EP3672935A1 - Process for purifying long chain amino acids".

Sources

Method

Application Notes: 2-Bromononanoic Acid in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Bromononanoic Acid (CAS: 2623-83-8) Executive Summary & Mechanistic Insights 2-Bromononanoic acid is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Bromononanoic Acid (CAS: 2623-83-8)

Executive Summary & Mechanistic Insights

2-Bromononanoic acid is a highly versatile 9-carbon α-bromo carboxylic acid that serves as a critical electrophilic hub in modern pharmaceutical drug discovery[1]. In the design of novel therapeutics—particularly peptide-based drugs and lipid-conjugated small molecules—balancing aqueous solubility with membrane permeability (LogP) is a persistent challenge.

The Causality of the C9 Chain and α-Bromine: The 9-carbon aliphatic tail of 2-bromononanoic acid provides an optimal lipophilic profile. It is long enough to facilitate lipid bilayer insertion and promote serum albumin binding (which extends the pharmacokinetic half-life of biologics), yet short enough to avoid the extreme insolubility and aggregation issues associated with C16–C18 fatty acids. Simultaneously, the strategic placement of the bromine atom at the α-position creates a highly reactive electrophilic center. This allows researchers to functionalize the α-carbon via Nucleophilic Substitution ( SN​2 ) to generate unnatural amino acids, or to eliminate the bromine via Bimolecular Elimination ( E2​ ) to form specific unsaturated fatty acid precursors[1][2].

Application I: Synthesis of 3-Nonenoic Acid via Kinetically Controlled Elimination

3-Nonenoic acid is a valuable β,γ-unsaturated fatty acid utilized as an intermediate for specialty drug candidates[2]. The synthesis of this compound from 2-bromononanoic acid requires strict regiocontrol to prevent the formation of the thermodynamically more stable α,β-unsaturated isomer (2-nonenoic acid).

Causality of Experimental Choices

To selectively achieve β,γ-unsaturation, a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is employed at cryogenic temperatures (-78°C)[2]. The extreme steric bulk of LDA prevents unwanted nucleophilic attack on the α-carbon. Furthermore, the low temperature kinetically favors the abstraction of the less sterically hindered γ-proton over the more hindered α-proton, effectively trapping the reaction in the kinetic product pathway[2].

Protocol: Dehydrobromination of 2-Bromononanoic Acid

This protocol is a self-validating system; the cessation of starting material conversion on TLC confirms the kinetic trap has been successfully navigated.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-bromononanoic acid in anhydrous, aprotic tetrahydrofuran (THF)[2].

  • Cryogenic Cooling: Immerse the reaction flask in a dry ice/acetone bath to bring the internal solution temperature to exactly -78°C[2].

  • Deprotonation & Elimination: Slowly add 2.0 equivalents of a freshly prepared LDA solution in THF via a syringe pump[2]. (Mechanistic Note: The first equivalent deprotonates the carboxylic acid to form a carboxylate salt; the second equivalent drives the E2​ elimination at the γ-position).

  • Reaction Monitoring: Stir the mixture at -78°C for 2 hours. Monitor the progress of the reaction via Thin Layer Chromatography (TLC)[2].

  • Quenching & Hydrolysis: Once TLC indicates the consumption of the starting material, quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride. Allow the flask to warm to room temperature, then acidify with dilute HCl to protonate the carboxylate[2].

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and purify the crude 3-nonenoic acid via reduced-pressure distillation[2].

ProtocolWorkflow S1 Step 1: Setup Dissolve in dry THF S2 Step 2: Cooling Chill to -78°C S1->S2 S3 Step 3: Elimination Add 2.0 eq. LDA S2->S3 S4 Step 4: Quench NH4Cl & HCl (aq) S3->S4 S5 Step 5: Isolate Distillation S4->S5

Caption: Step-by-step workflow for the kinetically controlled synthesis of 3-nonenoic acid.

Application II: Synthesis of Unnatural Lipophilic α-Amino Acids

Unnatural amino acids with extended alkyl side chains are highly sought after for synthesizing stapled peptides, PROTACs, and lipid-conjugated biologics. 2-Bromononanoic acid is a direct precursor for 2-aminononanoic acid, which can be incorporated into peptide backbones to enhance cellular permeability[1].

Causality of Experimental Choices

Direct amination of α-bromo acids with ammonia often leads to poor yields due to over-alkylation (forming secondary/tertiary amines) and competing E2​ elimination. To circumvent this, the SN​2 displacement is typically performed using sodium azide ( NaN3​ ) in a polar aprotic solvent. The azide ion is a powerful, linear, non-basic nucleophile, which maximizes substitution while virtually eliminating basic side-reactions. Subsequent catalytic hydrogenation cleanly yields the primary amine.

Protocol: Azidation and Reduction
  • Azidation ( SN​2 ): Dissolve 1.0 equivalent of 2-bromononanoic acid in anhydrous Dimethylformamide (DMF). Add 1.5 equivalents of NaN3​ . Stir the mixture at 60°C for 12 hours under nitrogen.

  • Workup: Dilute the mixture with distilled water, acidify to pH 3 using 1M HCl, and extract thoroughly with diethyl ether. Wash the organic layer with brine and concentrate in vacuo. (Caution: Low molecular weight azides can be energetic; handle with appropriate safety shielding).

  • Reduction: Dissolve the crude 2-azidononanoic acid in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon) for 6 hours at room temperature.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure unnatural lipophilic α-amino acid.

ReactionPathways Hub 2-Bromononanoic Acid (Electrophilic Hub) SN2 Nucleophilic Substitution (SN2) NaN3 / DMF Hub->SN2 Azide Addition E2 Dehydrobromination (E2) LDA / THF / -78°C Hub->E2 Bulky Base Amino Unnatural Lipophilic α-Amino Acids SN2->Amino Reduction (H2, Pd/C) Alkene 3-Nonenoic Acid (β,γ-Unsaturated) E2->Alkene Kinetic Control

Caption: Reaction pathways of 2-bromononanoic acid highlighting SN2 vs E2 mechanisms.

Quantitative Data: Regioselectivity Optimization

The successful application of 2-bromononanoic acid relies heavily on controlling the reaction environment. The table below summarizes the causal relationship between base selection, temperature, and the resulting elimination product ratio, demonstrating why the cryogenic LDA protocol is mandatory for β,γ-unsaturation[2].

Base SystemTemperatureEquivalentsMajor ProductMechanism / Control Type
NaOH (Aqueous)100°C (Reflux)2.02-Nonenoic acid (α,β)Thermodynamic Control
Potassium tert-butoxide0°C2.0Mixture (α,β and β,γ)Mixed Control
LDA in THF -78°C 2.0 3-Nonenoic acid (β,γ) Kinetic Control [2]

Sources

Application

Application Note: High-Fidelity Synthesis of α-Hydroxy Acids from 2-Bromononanoic Acid Precursors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols Introduction & Mechanistic Rationale Alpha-hydroxy acids (AHAs) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols

Introduction & Mechanistic Rationale

Alpha-hydroxy acids (AHAs) are critical pharmacophores and versatile chiral building blocks in drug development, as well as highly sought-after active ingredients in advanced dermatological formulations[1]. The synthesis of medium-to-long chain aliphatic AHAs, such as 2-hydroxynonanoic acid, presents unique synthetic challenges. The most direct and scalable route leverages 2-bromononanoic acid as a precursor, followed by basic hydrolysis and acidification[2].

Because the α-position is highly activated by the adjacent electron-withdrawing carboxylate group, nucleophilic substitution is highly favored[3]. However, the presence of aliphatic β-hydrogens introduces a competing mechanistic divergence:

  • SN2 Substitution (Desired): Nucleophilic attack by a hydroxide or acetate ion yields the target α-hydroxy acid.

  • E2 Elimination (Undesired): Base-mediated abstraction of a β-proton yields an α,β-unsaturated byproduct (2-nonenoic acid).

To navigate this, we present two validated synthetic pathways. Protocol A utilizes direct aqueous hydrolysis for operational simplicity. Protocol B utilizes a two-step acetate displacement strategy, specifically designed to suppress the E2 elimination pathway by employing a softer nucleophile in a polar aprotic solvent.

Mechanism Precursor α-Bromo Carboxylate Intermediate SN2 Nucleophilic Attack (Inversion) Precursor->SN2 Favored (SN2) E2 Base Abstraction (Elimination) Precursor->E2 Competing (E2) AHA α-Hydroxy Acid (Target) SN2->AHA Alkene 2-Nonenoic Acid (Side Product) E2->Alkene

Fig 2: Mechanistic divergence showing competing SN2 substitution and E2 elimination pathways.

Quantitative Data & Pathway Comparison

The selection of the appropriate protocol depends on the required purity profile and scalability of the target AHA. The table below summarizes the quantitative performance metrics of both methodologies.

ParameterProtocol A: Direct Aqueous HydrolysisProtocol B: Two-Step Acetate Displacement
Reagents Aqueous NaOH (2.5 eq)1. KOAc / DMF; 2. NaOH / MeOH
Reaction Time 4 hours6 hours (Step 1) + 2 hours (Step 2)
Temperature 100°C (Reflux)80°C (Step 1), Ambient (Step 2)
Typical Yield 65 – 75%85 – 92%
Major Impurity 2-Nonenoic acid (5–10% E2 product)Trace unreacted precursor (<1%)
Scalability High (Simple aqueous operation)Moderate (Requires organic solvent removal)

Experimental Protocols & Self-Validation Systems

Protocol A: Direct Aqueous Hydrolysis

Causality Check: Aqueous conditions are chosen to heavily solvate the hydroxide ion. This solvation slightly dampens its basicity compared to alcoholic solvents, helping to mitigate the E2 pathway. Exactly 2.5 equivalents of NaOH are required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq for the SN2 displacement, and 0.5 eq excess to maintain an alkaline environment and drive the reaction to completion[3].

Step 1: Nucleophilic Substitution

  • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-bromononanoic acid (10.0 g, 42.2 mmol) in 50 mL of distilled water.

  • Slowly add NaOH (4.22 g, 105.5 mmol, 2.5 eq) in portions. Observation: The suspension will clarify as the water-soluble sodium 2-bromononanoate salt is generated.

  • Heat the reaction mixture to a gentle reflux (100°C) for 4 hours. In-Process Control (IPC): Monitor via TLC (Eluent: 8:2 Hexanes:EtOAc with 1% Acetic Acid). The precursor (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

Step 2: Acidification and Isolation

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dropwise, add 6M HCl until the pH reaches 2.0. Causality: Complete protonation of the carboxylate is essential to ensure the 2-hydroxynonanoic acid partitions entirely into the organic phase during extraction[2].

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 3: Analytical Validation

  • ¹H NMR (CDCl₃): Validate success by observing the diagnostic shift of the α-proton. The α-CH in the bromo precursor appears at ~4.2 ppm; in the target AHA, it shifts upfield to ~4.0 ppm.

  • Impurity Check: Inspect the 5.5–6.0 ppm region. Signals here indicate the presence of 2-nonenoic acid (alkene protons) from the E2 side reaction.

Protocol B: Two-Step Acetate Displacement (High-Fidelity Route)

Causality Check: To completely suppress E2 elimination, the hard OH⁻ nucleophile is replaced with the softer acetate (AcO⁻) anion. By conducting the reaction in N,N-dimethylformamide (DMF)—a polar aprotic solvent—the acetate ion remains unsolvated and highly nucleophilic. This ensures rapid SN2 inversion with negligible elimination.

Step 1: Acetate Displacement

  • Dissolve 2-bromononanoic acid (10.0 g, 42.2 mmol) in 60 mL of anhydrous DMF.

  • Add Potassium Acetate (KOAc) (8.28 g, 84.4 mmol, 2.0 eq).

  • Stir the mixture at 80°C for 6 hours. IPC: TLC will show conversion to the intermediate 2-acetoxynonanoic acid (Rf ~0.5).

  • Quench the reaction with distilled water (100 mL) and extract with Diethyl Ether (3 × 50 mL). Wash the organic layer extensively with water (3 × 50 mL) to remove residual DMF. Concentrate to yield the crude acetate intermediate.

Step 2: Ester Hydrolysis

  • Dissolve the crude 2-acetoxynonanoic acid in 40 mL of Methanol.

  • Add 2M aqueous NaOH (30 mL) and stir at room temperature for 2 hours. Causality: Mild ambient conditions are sufficient to cleave the ester without risking degradation of the aliphatic chain.

  • Evaporate the methanol in vacuo, cool the remaining aqueous layer to 0°C, and acidify to pH 2.0 with 6M HCl.

  • Extract with Ethyl Acetate (3 × 50 mL), dry over MgSO₄, and concentrate to afford highly pure 2-hydroxynonanoic acid.

Step 3: Analytical Validation

  • ¹H NMR (CDCl₃): Confirm the disappearance of the sharp acetate methyl singlet at ~2.1 ppm, confirming complete ester hydrolysis. The absolute absence of alkene peaks validates the successful suppression of the E2 pathway.

Workflow cluster_direct Protocol A: Direct Hydrolysis cluster_twostep Protocol B: Acetate Method Start 2-Bromononanoic Acid (Precursor) DirHydro Aqueous NaOH (2.5 eq) Reflux, 4h Start->DirHydro Route A Acetate KOAc (2.0 eq) / DMF 80°C, 6h Start->Acetate Route B DirAcid Acidification (HCl) pH 2 DirHydro->DirAcid Product 2-Hydroxynonanoic Acid (Target AHA) DirAcid->Product Moderate Yield Hydro NaOH / MeOH / H2O RT, 2h Acetate->Hydro TwoAcid Acidification (HCl) pH 2 Hydro->TwoAcid TwoAcid->Product High Yield

Fig 1: Synthetic workflows for 2-hydroxynonanoic acid via direct hydrolysis vs. acetate method.

References

1.[2] Title: 2-Hydroxynonanoic acid (DFA0290) Source: LipidBank - The Japanese Conference on the Biochemistry of Lipids URL: [Link]

3.[1] Title: Mandelic Acid (Alpha-Hydroxy Acid Synthesis & Applications) Source: Wikipedia (Citing Organic Syntheses) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amidation of 2-Bromononanoic Acid

Welcome to the Application Support Knowledge Base for the functionalization of alpha-halo carboxylic acids. This guide focuses on the amidation of 2-bromononanoic acid—a critical intermediate in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base for the functionalization of alpha-halo carboxylic acids. This guide focuses on the amidation of 2-bromononanoic acid—a critical intermediate in the synthesis of complex pharmaceuticals, lipid analogs, and peptidomimetics.

As a Senior Application Scientist, I frequently encounter researchers struggling with the primary technical challenge of this reaction: chemoselectivity . The goal is to achieve high-yielding amidation at the carbonyl carbon while completely suppressing the competitive nucleophilic substitution ( ) of the highly reactive alpha-bromo group by the incoming amine. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to master this transformation.

Part 1: Mechanistic Overview & Reaction Logic

To optimize this reaction, we must first understand the competing pathways. The alpha-bromo group is highly activated toward displacement because the adjacent carbonyl group stabilizes the transition state. If the carboxylic acid is not sufficiently electrophilic, the rate of substitution ( ) will compete with the rate of amidation ( ).

G Substrate 2-Bromononanoic Acid + Amine Activation Activation Strategy Substrate->Activation PathA Acid Chloride / Mixed Anhydride (Low Temp, Non-polar Solvent) Activation->PathA Optimized PathB Direct Coupling / Excess Amine (Room Temp, Polar Solvent) Activation->PathB Sub-optimal ProductA Desired 2-Bromoamide (High Yield, Amidation) PathA->ProductA k_amidation >> k_SN2 ProductB Alpha-Amino Amide (SN2 Byproduct) PathB->ProductB Competitive SN2

Mechanistic divergence in the amidation of 2-bromononanoic acid.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant amounts of the alpha-amino acid derivative instead of the desired 2-bromoamide? A1: This is a classic chemoselectivity failure. Amines are excellent nucleophiles, and bromine is an excellent leaving group, contributing to the high reactivity of these substrates[1]. If you are using standard, slow-acting coupling reagents (like EDC/HOBt) in polar aprotic solvents (like DMF or DMSO), you are inadvertently favoring the pathway. Polar aprotic solvents solvate cations while leaving anions naked, which significantly accelerates reactions[1]. Solution: Switch to a highly reactive acylating agent (e.g., acid chloride) and perform the coupling in a non-polar solvent like dichloromethane (DCM) or toluene to suppress the pathway.

Q2: Which activation strategy provides the highest yield of the 2-bromoamide? A2: Conversion to the alpha-bromo acid chloride is the gold standard. Using oxalyl chloride with a catalytic amount of DMF in DCM at 0 °C rapidly generates 2-bromononanoyl chloride. Acid chlorides are vastly more electrophilic than the alpha-carbon, directing the incoming amine exclusively to the carbonyl. Alternatively, if your substrate is chiral and you are concerned about ketene-mediated epimerization, the mixed anhydride method (using isobutyl chloroformate and N-methylmorpholine at -20 °C) provides a milder, highly stereoretentive alternative.

Q3: What base should I use during the amine coupling step? A3: Never use an excess of your nucleophilic amine as the base. This increases the effective concentration of the nucleophile available for the side reaction. Instead, use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). For highly sensitive substrates, biphasic modified Schotten-Baumann conditions (using aqueous or with DCM) are excellent because the inorganic base neutralizes the HCl byproduct without participating in organic-phase nucleophilic attacks[2].

Q4: How does temperature affect the product distribution? A4: Temperature control is critical. The activation energy ( ) for the displacement of the bromide is typically higher than the for the attack of an amine on a highly activated acid chloride. Therefore, lowering the temperature to between -20 °C and 0 °C exponentially decreases the rate of the side reaction relative to amidation.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes when applying different amidation strategies to 2-bromononanoic acid. This data highlights the necessity of avoiding polar aprotic solvents and utilizing pre-activation strategies.

Coupling StrategySolvent SystemTemperatureYield of Desired 2-BromoamideYield of Byproduct
EDC / HOBt DMF25 °C45%40%
HATU / DIPEA DMF0 °C to 25 °C60%25%
Acid Chloride (Oxalyl Cl) DCM-20 °C to 0 °C92% < 2%
Mixed Anhydride (IBCF) THF-20 °C88% < 1%
Part 4: Standard Operating Procedure (SOP) - Acid Chloride Route

This self-validating protocol utilizes the acid chloride method. The built-in acid/base workup ensures that any unreacted amine or minor byproducts (which contain basic amine functionalities) are partitioned into the aqueous layer, leaving only the pure, neutral 2-bromoamide in the organic phase.

Phase 1: Preparation of 2-Bromononanoyl Chloride

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Dissolve 2-bromononanoic acid (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Cooling & Catalysis: Cool the solution to 0 °C using an ice-water bath. Add catalytic anhydrous N,N-dimethylformamide (DMF) (0.05 equiv). Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Activation: Dropwise add oxalyl chloride (1.2 equiv). You will observe immediate gas evolution ( and ).

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM.

Phase 2: Amidation Step

  • Amine Preparation: In a separate flame-dried flask, dissolve the target amine (1.05 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.

  • Temperature Control: Cool the amine solution to -20 °C (using a dry ice/ethylene glycol bath) to kinetically freeze out the pathway.

  • Coupling: Add the 2-bromononanoyl chloride solution dropwise over 15-30 minutes to maintain strict internal temperature control.

  • Completion: Stir for 1 hour at -20 °C, then allow the reaction to slowly warm to 0 °C over an additional hour.

Phase 3: Self-Validating Workup

  • Quench: Quench the reaction by adding saturated aqueous .

  • Extraction: Transfer to a separatory funnel and extract with DCM.

  • Purification Washes: Wash the organic layer sequentially with:

    • 1M HCl (x2): This critical step protonates and removes any unreacted starting amine and any trace alpha-amino byproducts into the aqueous layer.

    • Saturated (x1): Neutralizes residual acid.

    • Brine (x1): Removes excess water.

  • Isolation: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield the highly pure 2-bromoamide.

Part 5: References
  • ResearchGate. "Development of Tetranuclear Zinc Cluster-Catalyzed Environmentally Friendly Reactions and Mechanistic Studies". ResearchGate.net.[Link]

Sources

Optimization

troubleshooting common impurities in 2-bromononanoic acid synthesis

Welcome to the technical support center for the synthesis of 2-bromononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-bromononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its synthesis. We will focus on the most prevalent synthetic route, the Hell-Volhard-Zelinsky (HVZ) reaction, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.

Understanding the Synthesis: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone for the α-halogenation of carboxylic acids.[1][2][3] In the synthesis of 2-bromononanoic acid, nonanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3][4] The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes.[2][3][5] This enol intermediate is the key nucleophile that reacts with bromine to selectively install a bromine atom at the alpha-carbon.[3][4][5] A final hydrolysis step regenerates the carboxylic acid, yielding the desired 2-bromononanoic acid.[3][5]

Reaction Workflow Diagram

HVZ_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Quality Control Start Nonanoic Acid Reaction HVZ Reaction (Reflux) Start->Reaction Reagents PBr₃ (cat.), Br₂ Reagents->Reaction Hydrolysis Water Quench (Hydrolysis) Reaction->Hydrolysis Crude Product Extraction Solvent Extraction Hydrolysis->Extraction Purification Vacuum Distillation Extraction->Purification FinalProduct Pure 2-Bromononanoic Acid Purification->FinalProduct Analysis GC-MS / NMR Analysis FinalProduct->Analysis Purity Check Dibromination_Pathway AcylBromide Nonanoyl Bromide Enol1 Enol Intermediate AcylBromide->Enol1 MonoBromo 2-Bromononanoyl Bromide Enol1->MonoBromo Enol2 Bromo-Enol Intermediate MonoBromo->Enol2 Tautomerization (Slower) DiBromo 2,2-Dibromononanoyl Bromide Enol2->DiBromo

Caption: Formation pathway of the dibrominated side product.

  • Prevention & Removal:

    • Stoichiometry Control: Carefully control the amount of bromine used. Aim for slightly over 1.0 equivalent. Avoid large excesses.

    • Monitoring: Monitor the reaction by taking small aliquots and analyzing them (e.g., by GC-MS after a mini-workup and derivatization) to stop the reaction once the starting material is consumed.

    • Purification: Fractional vacuum distillation is effective. The dibrominated product has a significantly higher boiling point than the monobrominated product and will remain in the distillation pot.

Q4: My NMR spectrum looks messy. Besides the starting material and product, what other impurities should I look for?

A4: Besides unreacted nonanoic acid and the dibrominated product, other impurities can arise:

  • Acyl Bromide Intermediate: If the hydrolysis (water quench) step is incomplete, you may have residual 2-bromononanoyl bromide. This is highly reactive and will likely show broad, shifted peaks and may not survive chromatographic purification. A thorough aqueous workup is essential.

  • Anhydride Species: 2-bromoalkanoic anhydrides can form. [6]These will have characteristic carbonyl signals in the ¹³C NMR spectrum and complex multiplets in the ¹H NMR.

  • Elimination Products: At very high temperatures, elimination of HBr can occur, leading to the formation of α,β-unsaturated carboxylic acids (e.g., 2-nonenoic acid). [1][7]

Impurity Profile and Analytical Data

A clear understanding of the potential impurities and their analytical signatures is crucial for accurate quality control.

Compound NameStructureFormation PathwayKey Analytical Signature (¹H NMR)
Nonanoic Acid CH₃(CH₂)₇COOHUnreacted Starting MaterialTriplet around 2.35 ppm (-CH₂-COOH)
2-Bromononanoic Acid CH₃(CH₂)₆CH(Br)COOHDesired ProductTriplet around 4.2-4.4 ppm (-CH(Br)-)
2,2-Dibromononanoic Acid CH₃(CH₂)₆C(Br)₂COOHOver-brominationNo proton at the α-carbon. Triplet for the β-CH₂ shifted downfield compared to the monobromo product.
2-Nonenoic Acid CH₃(CH₂)₅CH=CHCOOHThermal Elimination of HBrVinylic protons between 5.8-7.1 ppm.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. For definitive identification, comparison with an authentic standard or detailed 2D NMR analysis is recommended.

For GC-MS analysis, derivatization to the methyl or other volatile esters is common practice to improve chromatographic performance. [8][9]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Bromononanoic Acid
  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet (with an outlet to a base trap, e.g., NaOH solution), add nonanoic acid (1.0 eq).

  • Add a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

  • Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will produce HBr gas. [10]Maintain a controlled addition rate.

  • After the addition is complete, heat the mixture to reflux (typically 80-100°C) for 6-12 hours, or until the red color of bromine has largely dissipated. [11]

  • Cool the reaction mixture to room temperature.

Protocol 2: Workup and Purification
  • Slowly and carefully add the cooled reaction mixture to a beaker of ice water to hydrolyze the intermediate acyl bromide. [12][11]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic layers and wash sequentially with:

    • Water

    • Saturated sodium bisulfite solution (to remove excess Br₂)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Set up a fractional distillation apparatus and purify the crude oil under high vacuum. Collect the fraction corresponding to the boiling point of 2-bromononanoic acid.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Bendig, P., Maier, L., Lehnert, K., Knapp, H., & Vetter, W. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(9), 1083-1089. [Link]

  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • Liu, J., et al. (2023). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Advances. [Link]

  • Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. [Link]

  • Waters Corporation. Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS. [Link]

  • ResearchGate. (n.d.). Rapid quantitative method for total brominated vegetable oil in soft drinks using ion chromatography. [Link]

  • Fiveable. (2025, August 15). Alpha Bromination of Carboxylic Acids. [Link]

  • Michigan State University Department of Chemistry. Carboxyl Reactivity. [Link]

  • Chemistry Stack Exchange. (2021, January 13). Hell-Volhard-Zelinski Reaction [closed]. [Link]

  • Castillo, M., et al. (2016). Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS. Food Chemistry. [Link]

  • Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Google Patents.
  • Chemistry university. (2021, May 3). Hell-Volhard-Zelinsky Reaction. [Link]

  • Reddit. (2020, October 1). Hell-Volhard-Zelinsky Reaction Walk-Through. [Link]

  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Google Patents.
  • Chegg. (2021, July 22). Solved For the following HNMR for 2-bromobutanoic acid, use. [Link]

  • Corrosion. (2025, April 26). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. [Link]

  • lookchem. Cas 2623-83-8,2-BROMONANOIC ACID. [Link]

  • University of Bath. NMR spectra 2-1H. [Link]

  • NC chem. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantioselectivity in Chiral 2-Bromononanoic Acid Reactions

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with chiral α-bromo acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with chiral α-bromo acids. Maintaining stereochemical integrity at the α-position of 2-bromononanoic acid is notoriously challenging due to the high reactivity of the adjacent carbonyl group and the leaving-group ability of the bromide ion.

Below, you will find our mechanistic workflow, troubleshooting FAQs, quantitative data comparisons, and validated experimental protocols to ensure high enantiomeric excess (ee) in your syntheses.

Reaction Pathways & Stereochemical Leakage

Pathway Start Nonanoic Acid HVZ HVZ Reaction (PBr3, Br2) Start->HVZ Evans Evans Auxiliary Asymmetric Bromination Start->Evans Enol Planar Enol Intermediate HVZ->Enol Racemic Racemic 2-Bromononanoic Acid (0% ee) Enol->Racemic Chiral (S)-2-Bromononanoic Acid (>95% ee) Evans->Chiral SN2 Standard SN2 (Amine Nucleophile) Chiral->SN2 AgO Ag2O Promoted SN2 (Bromide Scavenging) Chiral->AgO BrScramble Bromide Scrambling (Reversible SN2) SN2->BrScramble RacemizedProd Racemized Product (<50% ee) BrScramble->RacemizedProd ChiralProd Enantiopure Product (>95% ee, Inversion) AgO->ChiralProd

Reaction pathways for 2-bromononanoic acid synthesis and substitution.

Troubleshooting Guides & FAQs

Q1: Why does the standard bromination of nonanoic acid yield a racemic mixture, and how can I achieve high enantiomeric excess (ee)?

Expertise & Causality: The traditional Hell-Volhard-Zelinsky (HVZ) reaction relies on the formation of an acid bromide enol intermediate. Because the α-carbon of this enol is sp²-hybridized, it is strictly planar. When the electrophile (Br₂) approaches this intermediate, it has an equal probability of attacking from either the top or bottom face, resulting in a racemic (0% ee) mixture 1. Solution: To synthesize highly enantioenriched (S)- or (R)-2-bromononanoic acid, you must bypass the planar enol. The most reliable method is diastereoselective bromination using an Evans chiral auxiliary (detailed in Protocol 1), which sterically shields one face of the enolate.

Q2: During the Sₙ2 amination of (S)-2-bromononanoic acid, I observe significant racemization. How can I suppress this?

Expertise & Causality: Racemization during nucleophilic substitution of α-bromo acids is rarely due to an Sₙ1 pathway. Instead, it is caused by "bromide scrambling." As your desired nucleophile displaces the bromide, free bromide ions accumulate. Because bromide is an excellent nucleophile in aprotic solvents, it performs a reversible Sₙ2 attack on the unreacted (S)-2-bromononanoic acid, inverting it to the (R)-enantiomer before the slower amine can fully consume the starting material. Solution: Introduce a halophilic silver salt, such as Silver(I) oxide (Ag₂O). Silver acts as a thermodynamic sink, instantly precipitating the displaced bromide as insoluble AgBr. This removes free bromide from the equilibrium, shutting down the parasitic Sₙ2 scrambling and preserving stereochemical inversion 2.

Q3: Can I perform transition-metal-catalyzed cross-couplings on 2-bromononanoic acid derivatives without losing the stereocenter?

Expertise & Causality: Traditional Palladium-catalyzed cross-couplings of secondary alkyl halides often fail or racemize because they undergo rapid β-hydride elimination or proceed via prone-to-scrambling radical intermediates. Solution: Employ a stereoconvergent Nickel-catalyzed cross-coupling. Using a Ni/diamine or Ni/Pybox catalyst system allows for the asymmetric Hiyama or Negishi cross-coupling of even racemic α-bromo esters, dynamically resolving them into highly enantioenriched α-alkyl or α-aryl derivatives. The chiral Ni-complex captures the radical intermediate faster than it can diffuse, dictating the final stereochemistry 3.

Quantitative Data: Enantiomeric Excess (ee) Retention

Reaction PhaseMethodologyMechanistic IntermediateExpected Final ee (%)
Synthesis HVZ Reaction (PBr₃, Br₂)Planar Acid Bromide Enol0% (Racemic)
Synthesis Evans Auxiliary (NaHMDS, NBS)Face-shielded Chiral Enolate> 95%
Substitution Standard Sₙ2 (Amine, THF)Reversible Sₙ2 by free Br⁻10 - 45%
Substitution Ag₂O-Promoted Sₙ2 (Amine, DCM)Irreversible (AgBr precipitation)> 95%
Cross-Coupling Pd-Catalyzed SuzukiRadical / Planar intermediate0 - 5%
Cross-Coupling Ni-Catalyzed Hiyama (Pybox)Stereoconvergent Ni-complex85 - 92%

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (S)-2-Bromononanoic Acid

This protocol utilizes a self-validating chiral auxiliary approach to ensure high ee.

  • Anhydride Formation: Dissolve nonanoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add triethylamine (1.2 eq) and pivaloyl chloride (1.1 eq) at -20°C. Stir for 1 hour to form the mixed anhydride.

  • Auxiliary Coupling: In a separate flame-dried flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in THF. Cool to -78°C and dropwise add n-BuLi (1.05 eq). Transfer the mixed anhydride to this solution via cannula and stir for 2 hours.

  • Enolization: Cool the resulting imide to -78°C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) to form the chiral enolate.

  • Asymmetric Bromination: Add a pre-cooled solution of N-Bromosuccinimide (NBS, 1.2 eq) in THF. The bulky benzyl group of the auxiliary sterically shields one face of the enolate, forcing diastereoselective bromination.

  • Auxiliary Cleavage: Quench the reaction with saturated NH₄Cl. Isolate the brominated intermediate via column chromatography. Treat the intermediate with LiOH and H₂O₂ at 0°C to cleave the auxiliary, yielding enantioenriched (S)-2-bromononanoic acid.

Protocol 2: Ag₂O-Promoted Stereospecific Sₙ2 Amination

This protocol prevents bromide scrambling during the synthesis of α-amino acids.

  • Preparation: Dissolve (S)-2-bromononanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Nucleophile Addition: Add the desired primary or secondary amine nucleophile (1.2 eq).

  • Bromide Scavenging: Add Silver(I) oxide (Ag₂O, 1.5 eq) in one rapid portion.

    • Self-Validation Check: The reaction mixture will rapidly become cloudy/opaque as insoluble AgBr precipitates. This visual cue confirms the scavenging mechanism is active and racemization is being prevented.

  • Reaction: Wrap the reaction flask completely in aluminum foil to prevent light-induced degradation of the silver salts. Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove AgBr and unreacted Ag₂O. Concentrate the filtrate under reduced pressure and purify via chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 2-Bromononanoic Acid Quantification

In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, expe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 2-bromononanoic acid, a key chemical moiety. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and compare the performance of a validated HPLC method against alternative analytical techniques.[1][2][3]

The Analytical Challenge: Quantifying 2-Bromononanoic Acid

2-bromononanoic acid, a halogenated short-chain fatty acid, presents a unique analytical challenge. Its lack of a strong chromophore necessitates strategies to enhance detection, often involving derivatization for sensitive UV analysis.[4] This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection following pre-column derivatization, a widely applicable and reliable approach.

Foundational Pillars of Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][6] The core validation characteristics, as outlined by the ICH Q2(R2) guidelines, form the bedrock of this process.[1][7][8]

Caption: Core parameters of analytical method validation.

Part 1: A Validated RP-HPLC Method for 2-Bromononanoic Acid

This section details a step-by-step protocol for the validation of an HPLC method for the quantification of 2-bromononanoic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Protocol: HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is ideal for retaining the derivatized, non-polar 2-bromononanoic acid.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid). The acidic mobile phase ensures the protonation of any residual carboxylic acid groups, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by the absorbance maximum of the derivatized analyte.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-bromononanoic acid reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in acetonitrile may be sufficient.

3. Pre-column Derivatization:

Due to the lack of a significant chromophore in 2-bromononanoic acid, pre-column derivatization is essential for sensitive UV detection.[4] A common derivatizing agent for carboxylic acids is a phenacyl bromide derivative.

  • To 100 µL of each standard and sample solution, add a molar excess of the derivatizing agent and a catalyst (e.g., a tertiary amine).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete reaction.

  • Cool the reaction mixture and dilute with the mobile phase before injection.

Caption: Workflow for pre-column derivatization.

Validation Parameter Assessment: Results and Discussion

The following tables summarize the acceptance criteria and hypothetical (but realistic) experimental results for each validation parameter.

Table 1: Specificity

ParameterMethodologyAcceptance CriteriaResult
Specificity Analyze blank, placebo, and spiked samples.The peak for 2-bromononanoic acid should be well-resolved from any other peaks.The analyte peak was baseline resolved with a resolution > 2 from the nearest impurity.
  • Expert Insight: Specificity is crucial to ensure that the signal measured is solely from the analyte of interest, free from interference from excipients or degradation products.[7]

Table 2: Linearity

ParameterMethodologyAcceptance CriteriaResult
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
  • Expert Insight: A linear relationship between concentration and detector response is fundamental for accurate quantification. A high correlation coefficient indicates a strong linear relationship.[9][10]

Table 3: Accuracy (Recovery)

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)
Low5049.599.0
Medium100101.2101.2
High150149.199.4
Acceptance Criteria: 98.0% - 102.0%
  • Expert Insight: Accuracy demonstrates the closeness of the measured value to the true value.[7] Recovery studies are a direct measure of the method's accuracy.

Table 4: Precision

Precision LevelParameterAcceptance CriteriaResult (%RSD)
Repeatability %RSD of 6 replicate injections≤ 2.0%0.8%
Intermediate Precision %RSD of results from different days/analysts≤ 2.0%1.2%
  • Expert Insight: Precision reflects the degree of scatter between a series of measurements.[5] Repeatability assesses precision over a short time, while intermediate precision evaluates it over a longer period and with different analysts, providing a more comprehensive understanding of the method's variability.

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterMethodologyResult (µg/mL)
LOD Signal-to-Noise Ratio of 3:10.1
LOQ Signal-to-Noise Ratio of 10:10.3
  • Expert Insight: The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected but not necessarily quantified.[10]

Table 6: Robustness

Parameter VariedVariationImpact on Results
Flow Rate± 0.1 mL/minNo significant change in peak area or resolution.
Column Temperature± 2°CMinor shift in retention time, no impact on quantification.
Mobile Phase Composition± 2% AcetonitrileMinor shift in retention time, no impact on quantification.
  • Expert Insight: Robustness testing demonstrates the method's reliability with respect to small but deliberate variations in method parameters, ensuring its transferability between laboratories.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the quantification of short-chain fatty acids.[11][12] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and throughput.

Table 7: Comparison of Analytical Techniques for 2-Bromononanoic Acid Quantification

ParameterHPLC-UV (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility.Liquid-phase separation coupled with mass-based detection.
Derivatization Required for sensitive UV detection.Often required to improve volatility.[4]May not be required, but can enhance sensitivity.[13]
Sensitivity GoodExcellentExcellent
Selectivity GoodExcellent (with MS detection)Excellent (with MS/MS detection)
Throughput ModerateModerateHigh
Strengths - Robust and widely available.- Good for routine QC.- High resolving power.- Definitive identification with MS.- High sensitivity and selectivity.- Suitable for complex matrices.
Limitations - Lower sensitivity without derivatization.- Not suitable for non-volatile compounds.- Sample preparation can be extensive.[14]- Higher instrument cost and complexity.
  • Expert Insight: For routine quality control where high sensitivity is not the primary concern, a validated HPLC-UV method offers a cost-effective and reliable solution. For trace-level analysis in complex biological matrices, LC-MS or GC-MS would be the preferred techniques due to their superior sensitivity and selectivity.[13] Several studies have compared HPLC and GC for the analysis of organic acids, often highlighting the simpler sample preparation for HPLC.[14][15][16]

Conclusion

The validated RP-HPLC method presented in this guide provides a robust and reliable approach for the quantification of 2-bromononanoic acid, meeting the stringent requirements of regulatory bodies.[17][18] The comprehensive validation process ensures the integrity and accuracy of the analytical data. While alternative techniques like GC-MS and LC-MS offer enhanced sensitivity and selectivity, the choice of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, including the sample matrix, required sensitivity, and available resources.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

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